REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[CH:3](C(F)(F)F)[C:4]([O:6][CH3:7])=[O:5].C([O-])(=O)C.[K+]>O>[F:1][C:2]([F:13])([F:12])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)OC)C(F)(F)F)(F)F
|
Name
|
potassium acetate
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After separation of the oily layer, extraction
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
EXTRACTION
|
Details
|
The oily layer and extracted fraction
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After evaporation of methylene chloride
|
Type
|
CUSTOM
|
Details
|
under atmospheric pressure, purification
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(=O)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.07 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |